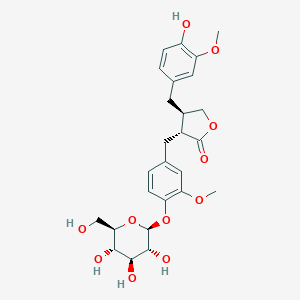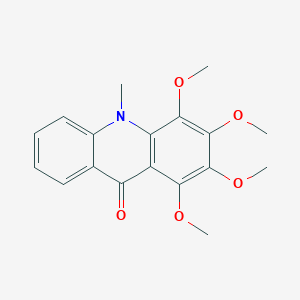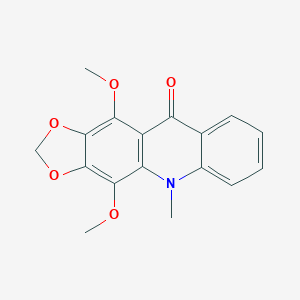
Sequoyitol
Übersicht
Beschreibung
Sequoyitol, also known as 5-O-methyl-myo-inositol, is a naturally occurring cyclitol derivative of inositol. It is primarily found in various plants, including the genus Taxus (yew trees) and Ginkgo biloba. This compound has garnered significant attention due to its potential therapeutic properties, particularly in the management of diabetes and its complications .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Sequoyitol kann durch Methylierung von myo-Inositol synthetisiert werden. Der Prozess beinhaltet die Verwendung von Methylierungsmitteln wie Methyliodid oder Dimethylsulfat in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion erfolgt typischerweise unter Rückflussbedingungen, und das Produkt wird durch Kristallisation oder Chromatographie gereinigt .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt häufig durch Extraktion aus natürlichen Quellen. So wird beispielsweise Taxus chinensis (Chinesische Eibe) gemahlen und einer Lösungsmittelextraktion mit Alkohol oder Aceton unterzogen. Der Extrakt wird dann konzentriert, und this compound wird durch Kristallisation und Reinigungsschritte isoliert .
Analyse Chemischer Reaktionen
Reaktionstypen: Sequoyitol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkoholderivate umwandeln.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen die Methoxygruppe durch andere funktionelle Gruppen ersetzt wird
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.
Substitution: Es werden Reagenzien wie Halogene oder Nucleophile unter verschiedenen Bedingungen eingesetzt
Wichtige gebildete Produkte:
- Die Oxidation von this compound kann Verbindungen wie Sequoyitolketon ergeben.
- Die Reduktion kann Sequoyitolalkohol erzeugen.
- Substitutionsreaktionen können zu verschiedenen Derivaten führen, abhängig vom eingeführten Substituenten .
Wissenschaftliche Forschungsanwendungen
Sequoyitol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: this compound wird als Vorläufer bei der Synthese verschiedener Cyclitolderivate verwendet.
Biologie: Es spielt eine Rolle bei der Untersuchung zellulärer regulatorischer Prozesse und der Signaltransduktion.
Medizin: this compound hat sich als vielversprechend bei der Behandlung von Diabetes erwiesen, indem es die Insulinempfindlichkeit und -sekretion verbessert. .
Industrie: this compound wird bei der Formulierung von Nahrungsergänzungsmitteln und Funktionslebensmitteln verwendet, die auf die Regulierung des Blutzuckerspiegels abzielen
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die Insulin-Signalwege verstärkt. Es erhöht die Phosphorylierung von Insulinrezeptorsubstrat-1 (IRS1) und Akt in Hepatozyten, Adipozyten und β-Zellen. Diese Verstärkung verbessert die Insulinempfindlichkeit und die Glukoseaufnahme. This compound wirkt auch den hemmenden Wirkungen von Tumornekrosefaktor-alpha (TNF-α) auf die Insulinsignalisierung entgegen, wodurch eine bessere Glukoseregulierung gefördert wird .
Ähnliche Verbindungen:
D-Pinitol: Ein weiteres Cyclitolderivat mit ähnlichen antidiabetischen Eigenschaften.
Ononitol: Bekannt für seine Rolle bei der Osmoregulation und Signaltransduktion in Pflanzen.
Bornesitol: Teilt strukturelle Ähnlichkeiten mit this compound und hat potenzielle therapeutische Anwendungen.
Einzigartigkeit von this compound: this compound zeichnet sich durch seine doppelte Wirkung aus, sowohl die Insulinempfindlichkeit als auch die -sekretion zu verstärken. Dieser duale Mechanismus macht es besonders wirksam bei der Behandlung von Diabetes und seinen Komplikationen. Darüber hinaus ist sein natürliches Vorkommen in verschiedenen Pflanzen ein wertvolles Gut für die therapeutische Forschung .
Wirkmechanismus
Sequoyitol exerts its effects by enhancing insulin signaling pathways. It increases the phosphorylation of insulin receptor substrate-1 (IRS1) and Akt in hepatocytes, adipocytes, and β-cells. This enhancement improves insulin sensitivity and glucose uptake. This compound also counteracts the inhibitory effects of tumor necrosis factor-alpha (TNF-α) on insulin signaling, thereby promoting better glucose regulation .
Vergleich Mit ähnlichen Verbindungen
D-pinitol: Another cyclitol derivative with similar antidiabetic properties.
Ononitol: Known for its role in osmoregulation and signal transduction in plants.
Bornesitol: Shares structural similarities with sequoyitol and has potential therapeutic applications.
Uniqueness of this compound: this compound stands out due to its dual action of enhancing both insulin sensitivity and secretion. This dual mechanism makes it particularly effective in managing diabetes and its complications. Additionally, its natural occurrence in various plants makes it a valuable compound for therapeutic research .
Eigenschaften
IUPAC Name |
(1S,2R,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4+,5+,6-,7? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCFFEYYQKSRSV-MVWKSXLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(C1O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1[C@@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801313753 | |
| Record name | 2-O-Methyl-myo-inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801313753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
523-92-2, 7600-53-5 | |
| Record name | 5-O-Methyl-myo-inositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-O-Methyl-myo-inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801313753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-O-methyl-myo-inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.595 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





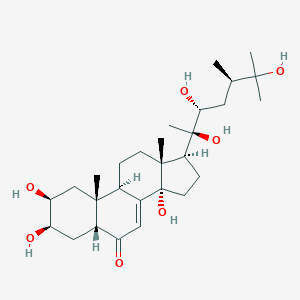
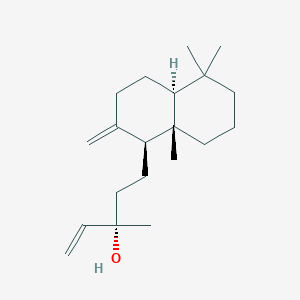

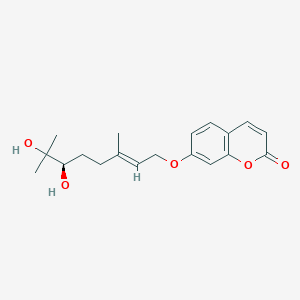
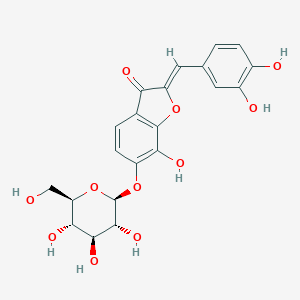

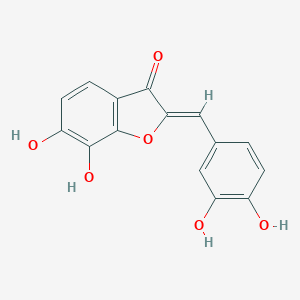
![(2S,3R,6aR,6bS,8aS,12aR,14aR,14bR)-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid](/img/structure/B191800.png)
